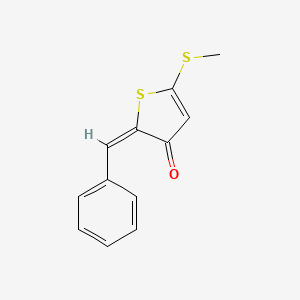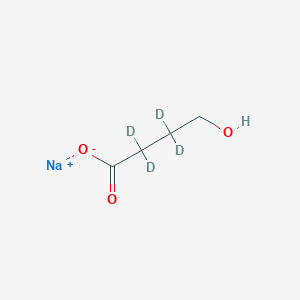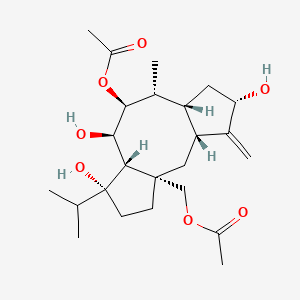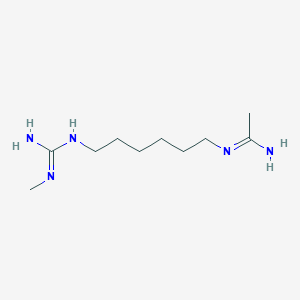
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one, also known as BMTE, is a heterocyclic compound that has gained significant attention in scientific research due to its potential as a drug candidate. BMTE is a member of the thiochromanone family and has a characteristic thiochromanone scaffold, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is not fully understood. However, it is believed that 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exerts its pharmacological effects by interacting with various cellular targets. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit various biochemical and physiological effects. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit anti-bacterial activity by disrupting bacterial cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has several advantages for lab experiments. It is easy to synthesize and purify, making it a suitable candidate for further research. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits potent pharmacological activity against various targets, making it a promising drug candidate. However, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which may limit its use in certain applications. Furthermore, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Zukünftige Richtungen
There are several future directions for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one research. One potential area of research is the development of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one derivatives with improved pharmacokinetic properties. Additionally, the mechanism of action of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one should be further elucidated to better understand its pharmacological effects. Furthermore, the potential of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one as a drug candidate for various diseases, such as cancer and inflammation, should be explored in more detail. Finally, the development of novel drug delivery systems for 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one may improve its solubility and bioavailability, making it a more suitable candidate for clinical use.
Conclusion:
In conclusion, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one is a promising compound that has gained significant attention in scientific research due to its potential as a drug candidate. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one exhibits potent pharmacological activity against various targets, including cancer cells, pro-inflammatory cytokines, and bacterial strains. However, further research is needed to fully understand the mechanism of action and pharmacokinetic properties of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one. Overall, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has significant potential as a drug candidate for various diseases, and its development should be further explored in future research.
Synthesemethoden
The synthesis method of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the thiochromanone scaffold. The final step involves the introduction of a methylthio group at the 5th position of the thiophene ring. The synthesis of 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been studied extensively for its potential as a drug candidate. It has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-bacterial activities. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-Benzylidene-5-(methylthio)thiophen-3(2H)-one also exhibits anti-bacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
(2E)-2-benzylidene-5-methylsulfanylthiophen-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-14-12-8-10(13)11(15-12)7-9-5-3-2-4-6-9/h2-8H,1H3/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFAGGXMBJSCHU-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=O)C(=CC2=CC=CC=C2)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC(=O)/C(=C\C2=CC=CC=C2)/S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylidene-5-(methylthio)thiophen-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B1141539.png)

![1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide](/img/structure/B1141543.png)

![4-Methyl-2-(4-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1141552.png)

![Triphenylmethyl 2-ethoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B1141556.png)
